1,7-Diethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is classified under the category of purine analogs, which are known for their diverse biological activities, including antiviral and anticancer properties. The structure of this compound features a purine backbone with ethyl substitutions at the 1 and 7 positions, contributing to its unique chemical properties and biological activity.
This compound is synthesized from various precursors in the purine family, particularly through modifications of existing purine derivatives. It falls under the classification of heterocyclic compounds, specifically within the purine family. Purines are fundamental components of nucleic acids and play crucial roles in cellular metabolism.
The synthesis of 1,7-diethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
For example, one synthesis route involves the reaction of 8-chloro-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione with sodium methanethiolate in a microwave reactor to facilitate the desired transformations .
The molecular formula of 1,7-diethyl-1H-purine-2,6(3H,7H)-dione is . The structure comprises a fused bicyclic system typical of purines. Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the structure. For instance, the mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound .
1,7-Diethyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often utilize standard organic chemistry techniques such as refluxing in organic solvents or microwave-assisted synthesis for enhanced yields .
The mechanism of action for 1,7-diethyl-1H-purine-2,6(3H,7H)-dione largely depends on its biological targets. As a purine analog:
In studies involving similar compounds, it has been shown that modifications at specific positions on the purine ring can significantly affect enzyme binding affinity and selectivity .
The physical properties of 1,7-diethyl-1H-purine-2,6(3H,7H)-dione include:
Chemical properties include stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Melting point data can vary based on purity but typically falls within a defined range for similar compounds .
1,7-Diethyl-1H-purine-2,6(3H,7H)-dione has potential applications in several scientific fields:
The ongoing research into its derivatives continues to reveal new insights into its pharmacological potential and mechanisms of action.
The structural progression of xanthine-based therapeutics demonstrates a systematic approach to optimizing pharmacodynamic and pharmacokinetic properties. Initial therapeutic agents featured simple methyl substitutions:
Table 1: Structural Evolution of Key Xanthine Derivatives in Drug Discovery
| Compound | Substituents | Molecular Weight | Therapeutic Application |
|---|---|---|---|
| Theophylline | 1,3-dimethyl | 180.16 g/mol | Bronchodilator (PDE inhibitor) |
| Paraxanthine (611-59-6) | 1,7-dimethyl | 180.16 g/mol | Adenosine receptor antagonist |
| 7-Benzyl-1H-purine-2,6-dione | 7-benzyl | 242.24 g/mol | Kinase inhibition scaffold |
| 8-Amino-7-benzyl-1,3-dimethyl | 7-benzyl, 8-amino, 1,3-dimethyl | 285.30 g/mol | Serotonin receptor modulation |
| 7,8-Disubstituted derivatives | Variable at N7/C8 | 350-450 g/mol | Dual PI3K/mTOR or B-Raf inhibition |
Recent innovations incorporate elongated alkyl chains (e.g., ethyl, propyl) or arylpiperazine extensions at N1/N7 to enhance blood-brain barrier penetration for neurotherapeutic agents [7] [10]. Computational studies confirm that bulkier N7 substituents reorient the purine core within binding pockets, enabling novel interactions with allosteric sites on kinases and G-protein-coupled receptors [4] [7].
Alkyl group selection at the N1 and N7 positions critically influences the steric, electronic, and pharmacokinetic properties of purine-2,6-dione derivatives. Ethyl substitutions confer distinct advantages over methyl groups through multifaceted mechanisms:
Table 2: Comparative Analysis of Methyl vs. Ethyl Substitutions at N1/N7 Positions
| Parameter | Methyl Analogs | Ethyl Analogs | Pharmacological Impact |
|---|---|---|---|
| Steric Bulk (van der Waals volume) | ~23 ų (per methyl) | ~32 ų (per ethyl) | Enhanced hydrophobic contact area |
| log P Increase | Baseline | +0.5 to +0.8 per ethyl group | Improved membrane permeability |
| Metabolic Stability (t₁/₂) | 1–3 hours (hepatic) | 4–8 hours (hepatic) | Reduced dosing frequency |
| A₂A Receptor Kᵢ (nM) | 150–300 nM (e.g., Paraxanthine) | 50–100 nM (1,3-diethyl derivatives) | Improved target engagement |
| Synthetic Accessibility | High (e.g., methyl iodide alkylation) | Moderate (requires ethyl bromide/toxic agents) | Higher manufacturing cost |
The 1,7-diethyl configuration specifically optimizes dual N1/N7 steric effects. Unlike N3-methylation (which may reduce solubility), N7 ethylation minimally affects aqueous solubility while providing optimal log D values (2.0–3.5) for oral bioavailability. Synthetic routes to 1,7-diethylxanthines typically involve selective ethyl iodide alkylation under controlled basic conditions, though purification challenges exist due to residual monoalkylated byproducts [10]. Current research explores asymmetric N1/N7 substitutions (e.g., 1-ethyl-7-propyl) to further fine-tune receptor residence times and off-target selectivity.
The strategic incorporation of ethyl groups at N1/N7 positions represents a paradigm shift from classical methylxanthine pharmacology, enabling tailored interactions with high-value targets in oncology and neuroscience while maintaining favorable drug-like properties.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1